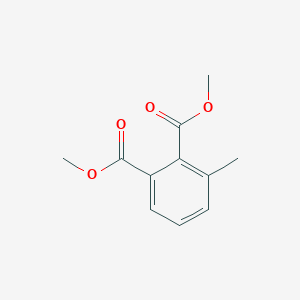

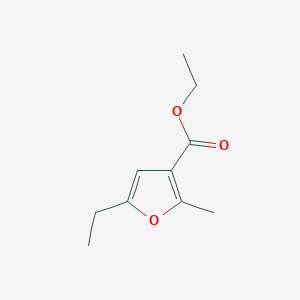

3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine

Overview

Description

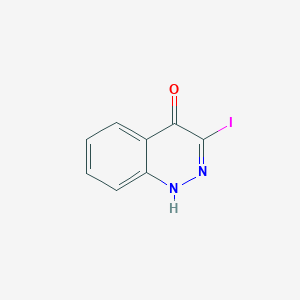

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine is a uridine analog, which means it is structurally similar to uridine, a nucleoside that is a component of RNA.

Mechanism of Action

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine, also known as [(2R,3S,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate, is a uridine analog . Here is an overview of its mechanism of action:

Mode of Action

Uridine analogs are generally known to mimic the structure of natural uridine, allowing them to incorporate into rna and dna structures and interfere with normal nucleic acid metabolism .

Result of Action

Uridine analogs are generally known for their potential antiepileptic effects . They can also be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .

Biochemical Analysis

Biochemical Properties

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine plays a significant role in biochemical reactions by interfering with nucleic acid metabolism. It interacts with various enzymes, including thymidylate synthase and DNA polymerase, inhibiting their activity. This inhibition disrupts DNA synthesis and repair, leading to the accumulation of DNA damage and ultimately cell death. The compound also interacts with proteins involved in nucleotide metabolism, further enhancing its cytotoxic effects .

Cellular Effects

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine exerts profound effects on various cell types and cellular processes. It influences cell function by inducing apoptosis, inhibiting cell proliferation, and altering cell cycle progression. The compound affects cell signaling pathways, such as the p53 pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine involves its incorporation into DNA, where it acts as a chain terminator. This incorporation prevents further DNA elongation, leading to the inhibition of DNA synthesis. Additionally, the compound inhibits thymidylate synthase, reducing the availability of thymidine triphosphate, a critical nucleotide for DNA replication. These actions result in DNA damage, cell cycle arrest, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods. Long-term exposure to the compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in both in vitro and in vivo studies. These temporal effects highlight the importance of monitoring the compound’s stability and degradation during experimental procedures .

Dosage Effects in Animal Models

The effects of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause significant toxic effects, including myelosuppression and gastrointestinal toxicity. These findings underscore the need for careful dose optimization to balance therapeutic efficacy and safety .

Metabolic Pathways

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine is involved in several metabolic pathways. It undergoes deacetylation to form 2’-deoxy-5-fluorouridine, which is further metabolized by thymidine phosphorylase and dihydropyrimidine dehydrogenase. These enzymes play crucial roles in the compound’s activation and degradation, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the compound’s uptake into cells, where it accumulates and exerts its cytotoxic effects. The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific tissues .

Subcellular Localization

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine is primarily localized in the nucleus, where it incorporates into DNA and exerts its cytotoxic effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its mechanism of action and therapeutic efficacy .

Preparation Methods

The synthesis of 3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine typically involves the acetylation of 2’-deoxy-5-fluorouridine. The process includes the use of acetic anhydride and a catalyst under controlled conditions to achieve the desired acetylation at the 3’ and 5’ positions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2’-deoxy-5-fluorouridine.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine has several scientific research applications:

Chemistry: Used as a reagent in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methods.

Biology: Employed in studies of nucleoside metabolism and its effects on cellular processes.

Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.

Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .

Comparison with Similar Compounds

3’,5’-Di-O-acetyl-2’-deoxy-5-fluorouridine is unique compared to other nucleoside analogs due to its specific acetylation pattern and the presence of a fluorine atom. Similar compounds include:

2’-Deoxy-5-fluorouridine: Lacks the acetyl groups but shares the fluorine substitution.

3’,5’-Di-O-acetyl-2’-deoxyuridine: Similar acetylation pattern but lacks the fluorine atom.

5-Fluorouridine: Contains the fluorine atom but differs in the sugar moiety and acetylation

Properties

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWAONMKDTZRAJ-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509937 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110522-47-9 | |

| Record name | 3',5'-Di-O-acetyl-2'-deoxy-5-fluorouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Nitro-[1,1'-biphenyl]-4-ol](/img/structure/B1610577.png)